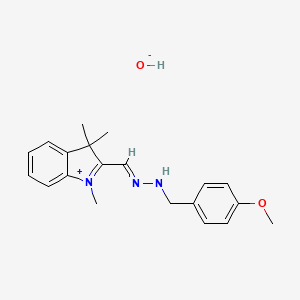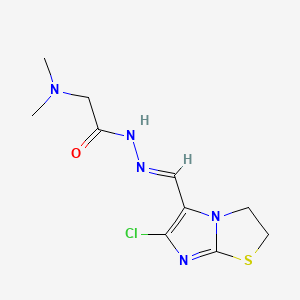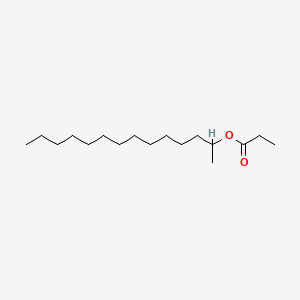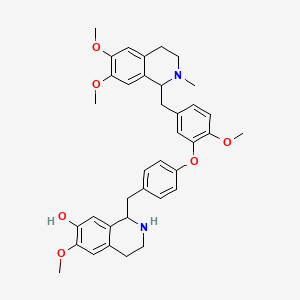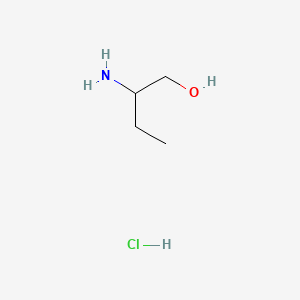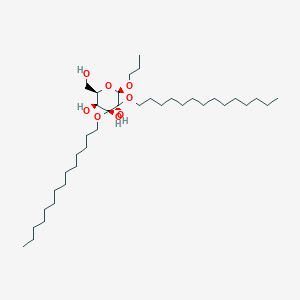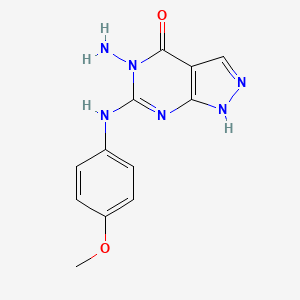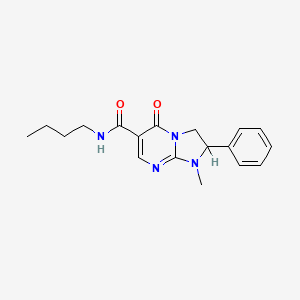
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a fused imidazole and pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with a suitable aldehyde or ketone.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of a suitable amidine with a β-dicarbonyl compound.
Coupling of the Rings: The imidazole and pyrimidine rings are then coupled through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.
Applications De Recherche Scientifique
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and tinidazole.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine.
Uniqueness
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide is unique due to its fused imidazole and pyrimidine ring system, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
141234-21-1 |
|---|---|
Formule moléculaire |
C18H22N4O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-butyl-1-methyl-5-oxo-2-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-3-4-10-19-16(23)14-11-20-18-21(2)15(12-22(18)17(14)24)13-8-6-5-7-9-13/h5-9,11,15H,3-4,10,12H2,1-2H3,(H,19,23) |
Clé InChI |
TXTWXYDAHOQPJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


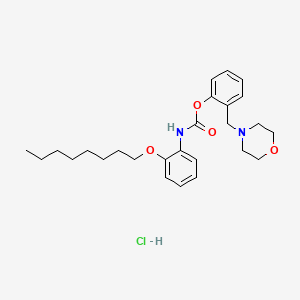
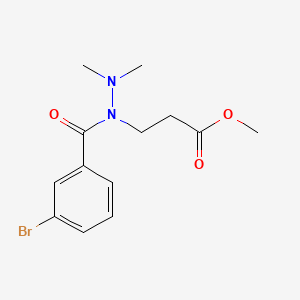
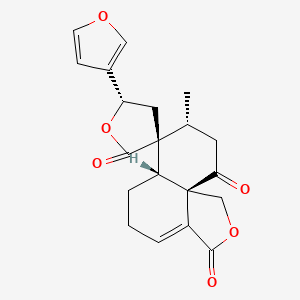

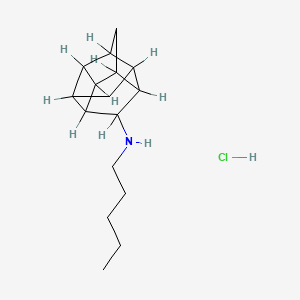
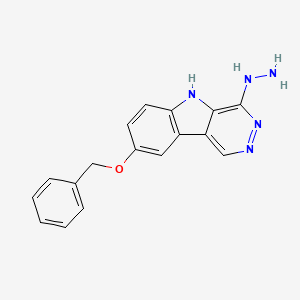
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
